![molecular formula C11H9Cl2N3OS B2776852 1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl- CAS No. 676641-46-6](/img/structure/B2776852.png)
1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives involves the interaction of 3-aryl-1,2,4-triazin-5(4H)-ones with indole and its methyl derivative in the presence of N-substituted amino acids activated with dicyclohexylcarbodiimide or ethyl chloroformate . This leads to the formation of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones .Molecular Structure Analysis
1,2,4-Triazines are analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
1,2,4-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学的研究の応用
Agriculture and Pesticides
The compound’s unique structure makes it a potential candidate for developing novel pesticides. Researchers have explored its pesticidal activity against various pests, including insects, fungi, and weeds. By modifying its substituents, scientists aim to enhance its efficacy while minimizing environmental impact .
Energetic Materials
The compound’s heterocyclic ring system contributes to its energetic properties. Researchers have synthesized derivatives of this compound to create energetic materials with applications in propellants, explosives, and pyrotechnics. These materials are crucial for defense, aerospace, and industrial purposes .
Medicinal Chemistry
a. Antimicrobial Agents: Studies have investigated the antimicrobial potential of this compound and its derivatives. By altering functional groups, researchers aim to develop new antibiotics or antifungal agents. These compounds could combat drug-resistant pathogens and address global health challenges .
b. Anticancer Agents: The compound’s scaffold has attracted attention in anticancer drug development. Researchers explore its cytotoxicity against cancer cell lines and evaluate its potential as a lead compound for designing targeted therapies .
c. Anti-inflammatory Properties: Some derivatives of this compound exhibit anti-inflammatory effects. Researchers investigate their mechanisms of action and potential applications in treating inflammatory diseases .
Materials Science
a. Coordination Polymers: The compound’s ability to coordinate with metal ions has led to the synthesis of coordination polymers. These materials find applications in gas storage, catalysis, and sensors .
b. Crystal Engineering: Researchers have explored the crystal engineering aspects of this compound. Its supramolecular interactions contribute to crystal packing, influencing properties such as solubility, stability, and optical behavior .
Environmental Chemistry
a. Water Treatment: The compound’s reactivity with various pollutants makes it relevant for water treatment. Researchers investigate its potential as an adsorbent or catalyst for removing contaminants from water .
Analytical Chemistry
a. Sensor Development: Researchers have explored the use of this compound in sensor development. Its interaction with specific analytes can lead to sensitive and selective detection methods .
作用機序
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-10(17)14-11(16-15-6)18-5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSQQMAYBPTSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

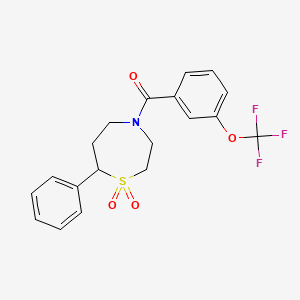
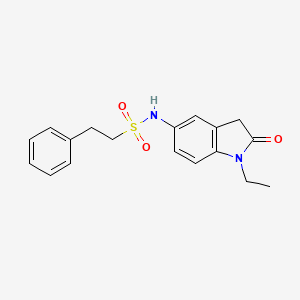
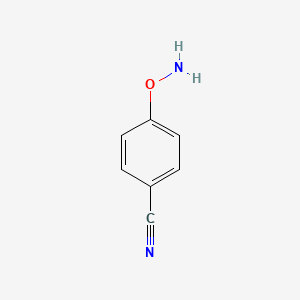
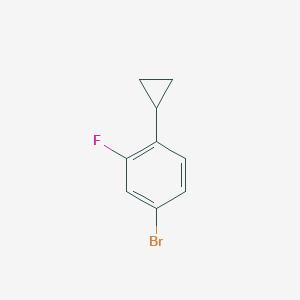
![3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2776778.png)
![3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2776779.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2776780.png)

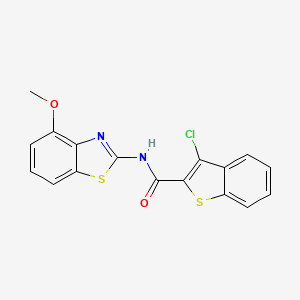
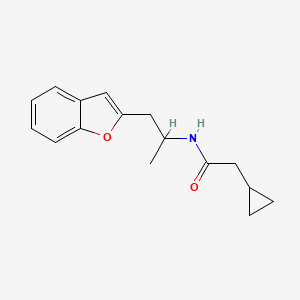
![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)
![N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2776788.png)
![(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine](/img/structure/B2776791.png)
